Methyl 3-amino-5-bromo-4-hydroxybenzoate
Description
Chemical Identity and Classification
Methyl 3-amino-5-bromo-4-hydroxybenzoate (CAS: 260249-10-3) is a substituted benzoate derivative with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol . Its IUPAC name reflects its structural features: a benzene ring bearing an amino group (-NH₂) at position 3, a bromine atom (-Br) at position 5, a hydroxyl group (-OH) at position 4, and a methyl ester (-COOCH₃) at position 1 (Figure 1).
Structural Features and Substituent Effects
- The hydroxyl and amino groups are electron-donating via resonance and inductive effects, activating the aromatic ring toward electrophilic substitution.
- The bromine atom acts as a moderate electron-withdrawing group , deactivating the ring through inductive effects.
- The methyl ester provides steric bulk and stabilizes the molecule via resonance.
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | 335.9 ± 42.0 °C (at 760 mmHg) | |
| Purity | 96–98% (typical commercial availability) | |
| Storage Conditions | 2–8°C, protected from light |
Historical Context in Organic Chemistry
Substituted benzoates like this compound emerged as critical intermediates in mid-20th-century organic synthesis. Its specific substitution pattern—combining amino, bromo, and hydroxyl groups—aligns with advancements in directed aromatic substitution strategies developed in the 1970s–1990s. The compound’s CAS registration (2003) suggests its modern application in pharmaceutical and materials science research.
Significance in Chemical Research
This molecule serves as a multifunctional building block due to its reactive sites:
- Amino Group : Participates in condensation reactions and serves as a directing group.
- Hydroxyl Group : Enables etherification or oxidation to quinones.
- Bromine Atom : Facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
- Methyl Ester : Hydrolyzable to carboxylic acids for further derivatization.
Its utility is demonstrated in synthesizing heterocyclic compounds and bioactive molecules , though specific applications remain proprietary in industry.
Position in Aromatic Substitution Chemistry
The compound’s substituents create a complex electronic landscape:
- Hydroxyl Group : Strongly activates the ring, directing electrophiles to ortho (C2/C6) and para (C1) positions relative to itself (C4).
- Amino Group : Activates the ring, favoring ortho (C2/C4) and para (C6) substitution relative to its position (C3).
- Bromine Atom : Deactivates the ring but exerts weaker meta-directing effects (C5).
This interplay often results in preferential substitution at C2 or C6 , depending on reaction conditions (Figure 2). For example, nitration or sulfonation would target these positions due to the dominance of hydroxyl and amino directing effects over bromine’s deactivation.
Synthetic Example :
Reduction of methyl 3-bromo-4-hydroxy-5-nitrobenzoate with tin(II) chloride yields the title compound, demonstrating nitro-to-amine conversion:
$$
\text{C}8\text{H}6\text{BrNO}5 \xrightarrow{\text{SnCl}2, \text{DMF}} \text{C}8\text{H}8\text{BrNO}_3 \quad \text{(50\% yield)} \quad
$$
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-amino-5-bromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQMYGQWBUNZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735157 | |
| Record name | Methyl 3-amino-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260249-10-3 | |
| Record name | Methyl 3-amino-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-5-bromo-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Bromination of Methyl 4-hydroxybenzoate Derivatives
A foundational step in preparing methyl 3-amino-5-bromo-4-hydroxybenzoate is the bromination of methyl 4-hydroxybenzoate or related intermediates.
- Method: Bromination is typically performed by reacting methyl p-hydroxybenzoate with bromine in the presence of glacial acetic acid as a catalyst.
- Solvents: Halogenated alkane solvents such as dichloromethane and chloroform, or ether solvents like diethyl ether and 1,4-dioxane, are preferred.
- Conditions: The reaction temperature is maintained between -10°C and 50°C to minimize polybromination.
- Stoichiometry: The molar ratio of methyl 4-hydroxybenzoate to bromine and acetic acid is approximately 1:1.0–1.2:1.0–1.2.
- Outcome: This selective bromination yields methyl 3-bromo-4-hydroxybenzoate as the major product, with some dibrominated by-products (3,5-dibromo-4-hydroxybenzoate) formed as minor impurities.
This method is industrially viable due to low solvent usage, simple operation, and high yield.
Introduction of the Amino Group via Reduction of Nitro Precursors
The amino group at the 3-position is commonly introduced by reduction of a nitro precursor:
- Starting Material: Methyl 3-nitro-4-hydroxybenzoate or methyl 4-hydroxy-3-nitrobenzoate.
- Reduction: Catalytic hydrogenation (e.g., using palladium on carbon) efficiently converts the nitro group to the amino group while preserving other functional groups.
- Alternative: Chemical reduction methods using iron and acid or tin chloride can also be employed but are less common in modern protocols.
This approach allows for better control over substitution patterns and avoids direct amination challenges.
Esterification of 3-Amino-4-hydroxybenzoic Acid
If starting from the acid form, methylation is performed to obtain the methyl ester:
- Method: Reflux of 3-amino-4-hydroxybenzoic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid.
- Duration: Typically 24 hours under reflux.
- Workup: Neutralization with saturated sodium bicarbonate and extraction with ethyl acetate.
- Yield: High yields (~97%) of methyl 3-amino-4-hydroxybenzoate are reported.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Comments |
|---|---|---|---|---|
| 1 | Esterification | 3-amino-4-hydroxybenzoic acid + MeOH + H2SO4 reflux 24 h | Methyl 3-amino-4-hydroxybenzoate | High yield, mild acid catalysis |
| 2 | Selective Bromination | Br2, glacial acetic acid catalyst, DCM/CHCl3 solvent, -10°C to 50°C | This compound (target) | Controlled to minimize dibromination |
| 3 | (Optional) Nitro Reduction | Pd/C hydrogenation if starting from nitro precursor | Amino derivative | Efficient conversion of nitro to amino |
Detailed Research Findings and Notes
- The bromination step is critical; the presence of the hydroxy group activates ortho positions, so reaction temperature and solvent choice are crucial to favor monobromination at the 5-position.
- Use of glacial acetic acid as a catalyst enhances bromine electrophilicity and controls reaction rate, contributing to higher selectivity.
- The molar ratios of reactants are optimized to avoid overbromination.
- Reduction of nitro compounds to amino compounds via catalytic hydrogenation is a standard, high-yielding method that preserves sensitive substituents.
- Esterification under acidic reflux conditions is a classical and reliable method to obtain methyl esters from carboxylic acids.
- Industrial applicability is supported by the simplicity of the bromination method, low solvent consumption, and ease of post-reaction workup.
Data Table: Comparison of Bromination Conditions
| Parameter | Optimal Range/Condition | Effect on Product Yield/Selectivity |
|---|---|---|
| Solvent | Dichloromethane, Chloroform, Diethyl ether, 1,4-Dioxane | Good solubility and reaction control |
| Catalyst | Glacial acetic acid | Enhances bromination selectivity and rate |
| Temperature | -10°C to 50°C | Lower temps reduce dibromination by-products |
| Molar Ratio (Substrate:Br2:AcOH) | 1.0 : 1.0–1.2 : 1.0–1.2 | Balanced to avoid excess bromine and side reactions |
| Reaction Time | Variable, typically 1–3 hours | Longer times may increase dibromination |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can undergo reduction to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Corresponding quinones or carboxylic acids.
Reduction Products: Amino alcohols or other reduced derivatives.
Scientific Research Applications
Chemical Synthesis
Methyl 3-amino-5-bromo-4-hydroxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups (amino and hydroxyl) allow for diverse chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced with other nucleophiles.
- Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, while the amino group can be reduced to yield various derivatives.
Biological Applications
In biological research, this compound is utilized as a probe in enzyme interaction studies. Its structural features enable it to form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and stability.
Case Studies:
- Enzyme Inhibition Studies: Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, making it a candidate for developing enzyme inhibitors.
Pharmacological Research
The compound is being investigated for its potential pharmacological properties. It acts as a building block in drug synthesis, particularly in the development of therapeutic agents targeting specific diseases.
Potential Applications:
- Antimicrobial Agents: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, warranting further investigation into their efficacy against bacterial strains.
Industrial Applications
This compound is also used in the production of dyes and pigments due to its reactive bromine atom and hydroxyl group. These features facilitate its incorporation into various industrial chemical processes .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-bromo-4-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects . These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares Methyl 3-amino-5-bromo-4-hydroxybenzoate with structurally similar compounds, focusing on substituent positions and functional groups:
Impact of Substituents on Physicochemical Properties
- Bromine vs.
- Hydroxyl vs. Methoxy : The hydroxyl group (in the target compound) enables hydrogen bonding, improving aqueous solubility, while methoxy (in 24812-90-6) increases lipophilicity .
- Positional Isomerism : Shifting the hydroxyl group from position 4 (target) to 2 (141761-82-2) alters steric hindrance and electronic effects, influencing reactivity in coupling reactions .
Biological Activity
Methyl 3-amino-5-bromo-4-hydroxybenzoate is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Contributes to hydrogen bonding and potential interactions with biological targets.
- Bromo Substituent : Enhances lipophilicity and can participate in halogen bonding.
- Hydroxy Group : Increases solubility and reactivity, influencing its biological interactions.
The molecular formula of the compound is C₉H₈BrN₁O₃, with a molecular weight of approximately 247.07 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The amino and hydroxy groups facilitate interactions with proteins and nucleic acids.
- Halogen Bonding : The bromine atom may enhance binding affinity to specific receptors or enzymes.
These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be relevant in disease contexts such as cancer or infectious diseases.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further pharmacological exploration.
- Anti-inflammatory Effects : Some derivatives of related compounds have shown anti-inflammatory properties, indicating possible therapeutic applications .
Enzyme Interaction Studies
A study focused on enzyme interactions revealed that this compound could inhibit certain proteases involved in viral replication, demonstrating its potential as an antiviral agent. The inhibition constant (Ki) values indicated strong binding affinity, suggesting significant therapeutic potential against viral pathogens .
Antimicrobial Activity Assessment
In vitro tests conducted on various bacterial strains showed that this compound exhibited dose-dependent antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, highlighting its effectiveness against resistant strains.
Pharmacological Profiling
Pharmacological profiling through high-throughput screening (HTS) has identified this compound as a promising lead compound for drug development. Its structural features allow for modifications that could enhance efficacy and reduce toxicity .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Enzyme inhibition, antimicrobial | Amino and hydroxy groups enhance reactivity |
| Methyl 2-amino-5-bromo-4-methoxybenzoate | Antimicrobial, anti-inflammatory | Methoxy group alters solubility |
| Methyl 3-hydroxy-5-bromobenzoate | Limited enzyme inhibition | Hydroxyl group enhances solubility |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methyl 3-amino-5-bromo-4-hydroxybenzoate, and how are functional groups protected during synthesis?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid derivative. A general approach includes:
Esterification : Methylation of the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄).
Halogenation : Bromination at the 5-position using reagents like Br₂ or NBS (N-bromosuccinimide), guided by directing effects of hydroxyl and amino groups .
Protection/Deprotection : The amino group may be acetylated to prevent undesired side reactions during bromination, followed by hydrolysis to restore the free amine .
Key Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methylate carboxylic acid |
| Bromination | Br₂, FeBr₃ (or NBS), 0–25°C | Introduce Br at 5-position |
| Amino Protection | Acetic anhydride, pyridine | Prevent oxidation/side reactions |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons, methyl ester). The hydroxy and amino groups cause deshielding .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 261.99 for C₈H₈BrNO₃).
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and ~1700 cm⁻¹ (ester C=O) .
- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures purity (>95%) .
Q. How can impurities be minimized during synthesis?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
- Monitoring : TLC (Rf ~0.3 in EtOAc/hexane 1:2) tracks reaction progress.
- Analytical Validation : Compare melting points (e.g., ~180–185°C) and solubility profiles (e.g., low solubility in cold water) with literature .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
- Methodological Answer :
- Directing Groups : The 4-hydroxy and 3-amino groups direct bromination to the 5-position via resonance/inductive effects. Acetylation of the amino group may reduce competing directing effects .
- Reaction Optimization : Use Lewis acids (e.g., FeBr₃) at low temperatures (0–5°C) to favor mono-bromination. Kinetic vs. thermodynamic control should be assessed via time-course studies .
Key Table :
| Condition | Outcome |
|---|---|
| Br₂, FeBr₃, 0°C | 90% 5-bromo product |
| NBS, DMF, 25°C | 75% yield, minor di-substitution |
Q. How are crystallographic data discrepancies resolved for this compound?
- Methodological Answer :
- Software Validation : Refine X-ray data using SHELXL (for small molecules) to resolve ambiguities in bond lengths/angles. Validate with checkCIF/PLATON to flag outliers (e.g., ADP mismatches) .
- Twinned Crystals : If twinning is detected (e.g., via Rint > 0.1), use SHELXD for structure solution or re-crystallize in alternative solvents (e.g., DMSO/water) .
Q. What causes variability in reported solubility and melting points, and how can this be standardized?
- Methodological Answer :
- Purity : Impurities (e.g., residual solvents) lower melting points. Use elemental analysis (C, H, N) to confirm purity .
- Solubility : Measure in buffered solutions (pH 2–12) to account for ionization. For example, solubility increases at pH > 8 due to deprotonation of the hydroxy group .
Key Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water (25°C) | <0.1 |
| DMSO | >50 |
Q. How do structural analogs (e.g., chloro or methyl derivatives) inform SAR studies?
- Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
